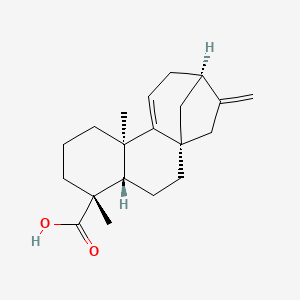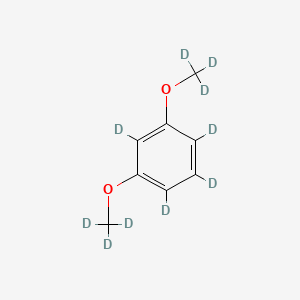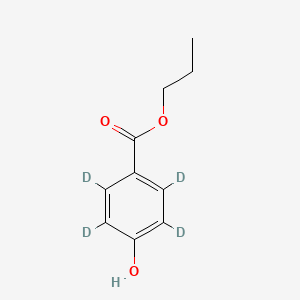
Propylparaben-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylparaben-d4, also known as propyl 4-hydroxybenzoate-d4, is a deuterated form of propylparaben. Propylparaben is a widely used antimicrobial preservative found in cosmetics, pharmaceuticals, and food products. The deuterated form, this compound, is often used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylparaben-d4 is synthesized by incorporating deuterium into the propylparaben molecule. The process typically involves the esterification of 4-hydroxybenzoic acid with deuterated propanol (propyl-d4 alcohol) under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propylparaben-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Under oxidative conditions, the phenolic group of this compound can be oxidized to form quinones.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Propylparaben-d4 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of propylparaben in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Toxicology: Used to study the toxicological effects of parabens in various biological systems.
Environmental Science: Helps in tracking the environmental fate and transport of parabens
Mécanisme D'action
Propylparaben-d4 exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the cell cycle, apoptosis, and steroidogenesis pathways, leading to the inhibition of microbial growth. The deuterated form retains these properties, making it useful for studying the detailed mechanisms of action at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylparaben-d4
- Ethylparaben-d4
- Butylparaben-d4
- Isopropylparaben-d4
- Isobutylparaben-d4
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other parabens, it has a longer alkyl chain, which can influence its lipophilicity and antimicrobial efficacy .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |
Clé InChI |
QELSKZZBTMNZEB-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OCCC)[2H])[2H])O)[2H] |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
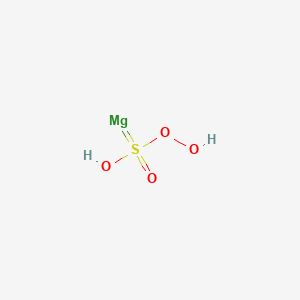
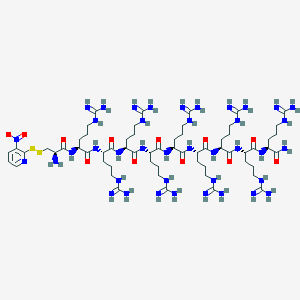
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
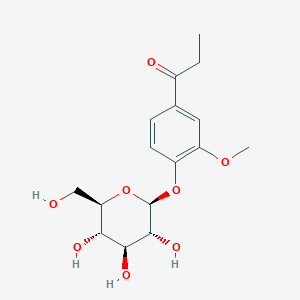
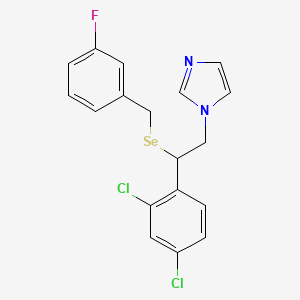
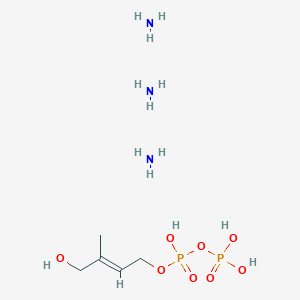
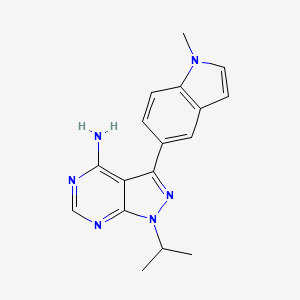
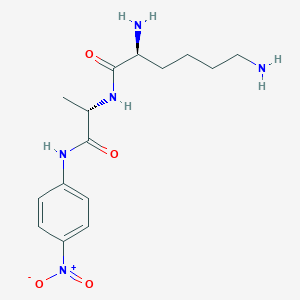
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
